Product packaging for 2-Methyloctane(Cat. No.:CAS No. 3221-61-2)

2-Methyloctane

Cat. No.: B1294640
CAS No.: 3221-61-2
M. Wt: 128.25 g/mol
InChI Key: ZUBZATZOEPUUQF-UHFFFAOYSA-N
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Description

Significance of Branched Alkanes in Hydrocarbon Chemistry Research

Branched alkanes, such as 2-methyloctane, are hydrocarbons that feature alkyl groups attached to a central carbon chain. thoughtco.com This branching distinguishes them from their linear counterparts, known as straight-chain alkanes. libretexts.org While both are composed solely of carbon and hydrogen atoms with single bonds, this structural difference leads to distinct physical and chemical properties. libretexts.orguc3m.es

One of the most critical aspects of branched alkanes is their impact on the octane (B31449) number of fuels. The process of catalytic isomerization is employed to convert linear alkanes into branched isomers, which improves the fuel's combustion efficiency and reduces knocking in engines. thoughtco.com The structure of branched alkanes also influences their intermolecular forces, specifically the van der Waals forces. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for these interactions. masterorganicchemistry.com This typically results in lower boiling points compared to their straight-chain isomers. For instance, the boiling point of n-nonane, a straight-chain isomer of this compound, is higher than that of this compound.

The study of branched alkanes is fundamental to understanding structure-property relationships in organic chemistry. uc3m.es They serve as model compounds for investigating how molecular architecture affects physical properties like boiling point, melting point, and viscosity. masterorganicchemistry.com This knowledge is crucial for the targeted design and synthesis of molecules with specific characteristics for various applications.

Overview of this compound's Research Relevance

This compound serves as a valuable compound in several areas of scientific inquiry. Its well-defined physical and chemical properties make it a useful reference compound in analytical techniques such as gas chromatography. In the field of fuel science, it is utilized in studies related to combustion processes and as a component in the formulation of gasoline blends to enhance octane ratings. cymitquimica.com

Research has also explored the synthesis of this compound through methods like the catalytic isomerization of linear alkanes or the alkylation of smaller hydrocarbons. For example, n-nonane can be isomerized to this compound using acidic catalysts like chlorinated alumina (B75360). The Friedel-Crafts alkylation reaction represents another synthetic route, involving the reaction of octane with a methyl halide in the presence of a Lewis acid catalyst.

Furthermore, derivatives of this compound are of interest in various chemical syntheses. For instance, 2-chloro-2-methyloctane (B1625973) is used as a chemical intermediate in the production of pharmaceuticals and agrochemicals. lookchem.com The diamine derivative, this compound-1,8-diamine, is a building block in polymer synthesis, particularly for polyamides, and has potential applications in materials science and as an intermediate in the synthesis of certain drugs. ontosight.ai

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₂₀ nih.gov
Molecular Weight128.255 g/mol chemsrc.com
Boiling Point143.2 °C nih.gov
Melting Point-80.1 °C nih.gov
Density0.713 g/cm³
Flash Point26 °C (closed cup) sigmaaldrich.com
Vapor Pressure6.21 mmHg at 25 °C nih.gov

Research Synthesis Methods for this compound

MethodDescription
Catalytic IsomerizationLinear n-nonane is converted to this compound using an acidic catalyst such as chlorinated alumina (Cl-Al₂O₃) at elevated temperatures.
Friedel-Crafts AlkylationOctane reacts with a methyl halide (e.g., methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20 B1294640 2-Methyloctane CAS No. 3221-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctane
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InChI

InChI=1S/C9H20/c1-4-5-6-7-8-9(2)3/h9H,4-8H2,1-3H3
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InChI Key

ZUBZATZOEPUUQF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(C)C
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID30863125
Record name 2-Methyloctane
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Molecular Weight

128.25 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
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Boiling Point

143.20 °C. @ 760.00 mm Hg
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Vapor Pressure

6.21 [mmHg]
Record name 2-Methyloctane
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CAS No.

3221-61-2, 30498-66-9, 34464-40-9, 68551-15-5
Record name 2-Methyloctane
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Record name 2-Methyloctane
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Record name 2-METHYLOCTANE
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Melting Point

-80.1 °C
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Advanced Synthetic Methodologies for 2 Methyloctane

Catalytic Alkylation Approaches for 2-Methyloctane Synthesis

Catalytic alkylation represents a fundamental class of reactions for the formation of carbon-carbon bonds, allowing for the introduction of alkyl groups onto a molecule. In the context of producing this compound, these approaches are tailored to add a methyl group to an eight-carbon chain or to isomerize a nonane (B91170) precursor.

The Friedel-Crafts alkylation is a classic method for generating alkylated compounds. wikipedia.org It traditionally involves the reaction of an alkyl halide with an aromatic ring, but the principles can be extended to the alkylation of alkanes. wikipedia.orgucalgary.ca For the synthesis of this compound, this pathway would theoretically involve the reaction of octane (B31449) with a methylating agent, such as a methyl halide, in the presence of a suitable catalyst. This electrophilic substitution reaction is a cornerstone for creating branched alkanes. unacademy.com

The general reaction proceeds in three main steps: generation of an electrophile, electrophilic attack, and regeneration of the catalyst. savemyexams.com While highly versatile, the reaction is known for certain limitations, including the possibility of carbocation rearrangements and polyalkylation, where multiple alkyl groups are added. masterorganicchemistry.comlibretexts.org

The mechanism of Friedel-Crafts alkylation hinges on the formation of a carbocation, which acts as the electrophile. unacademy.combyjus.com The process is initiated when the catalyst, typically a strong Lewis acid, interacts with the alkylating agent (e.g., a methyl halide). ucalgary.ca The Lewis acid abstracts the halide, generating a carbocation (or a highly polarized complex that behaves like one). unacademy.commasterorganicchemistry.com

This carbocation then attacks the electron-rich source, which in this synthetic context is the octane molecule. unacademy.com An electron pair from a C-H bond in octane acts as the nucleophile, attacking the carbocation to form a new C-C bond and a protonated alkane intermediate. libretexts.org A subsequent deprotonation step releases a proton and yields the final product, this compound. A significant characteristic of this process is the propensity for carbocations to rearrange to a more stable form via hydride or alkyl shifts, which can influence the final isomer distribution. ucalgary.camasterorganicchemistry.com For instance, a primary carbocation, if formed, will rapidly rearrange to a more stable secondary or tertiary carbocation. masterorganicchemistry.com

The choice of Lewis acid catalyst is critical to the efficiency of the Friedel-Crafts alkylation. wikipedia.org These catalysts function by accepting an electron pair, thereby activating the alkyl halide and facilitating the formation of the carbocation electrophile. ucalgary.cawikipedia.org Common Lewis acids used in these reactions include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). ucalgary.caunacademy.comlibretexts.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Alkylation

CatalystChemical FormulaRole in Reaction
Aluminum ChlorideAlCl₃Activates alkyl halide to form a carbocation electrophile. ucalgary.ca
Ferric ChlorideFeCl₃Serves as a Lewis acid catalyst, similar to AlCl₃. unacademy.com
Boron TrifluorideBF₃A common Lewis acid used to enhance electrophilicity. libretexts.org
Zinc ChlorideZnCl₂Another example of a Lewis acid catalyst for this reaction. ucalgary.ca

Zeolites are crystalline aluminosilicates with a highly regular and porous structure, making them effective catalysts in the petrochemical industry. researchgate.netresearchgate.net They are widely used for processes such as catalytic cracking, isomerization, and alkylation. researchgate.netlidsen.com Their well-defined pore structures and strong acid sites are particularly advantageous for shape-selective catalysis. mdpi.compressbooks.pub For the production of this compound, zeolites can be used to isomerize linear nonane or to catalyze the alkylation of smaller alkanes. The acidic function of zeolites depends on the zeolite component, while a hydrogenating function can be introduced via a metal component. researchgate.net

ZSM-5 is a specific type of zeolite with a unique three-dimensional channel system characterized by 10-membered rings. acsmaterial.comoaepublish.com This structure imparts a high degree of shape selectivity, meaning it can control which reactant molecules can enter its pores and which product molecules can be formed and exit. researchgate.netacsmaterial.com

The pore dimensions of ZSM-5 (straight channels of 5.3 x 5.6 Å and sinusoidal channels of 5.1 x 5.5 Å) are such that they favor the formation of less bulky, linear, or slightly branched isomers while sterically hindering the formation of larger, more highly branched products. oaepublish.com This property is crucial in directing the isomerization of n-octane or n-nonane towards products like this compound. The shape selectivity of ZSM-5 helps to avoid the formation of undesired byproducts and coke, which can deactivate the catalyst. acsmaterial.comoaepublish.com

The efficiency of zeolite-catalyzed reactions is highly dependent on the specific reaction conditions, including temperature, pressure, and the feed composition. lidsen.com For instance, in the petroleum refining industry, zeolite Y catalysts are used in fluidized-bed reactors at temperatures between 450–550°C and pressures of 1–3 bar to crack long-chain hydrocarbons into more valuable branched alkanes.

A study utilizing the ZSM-5 zeolite catalyst for the conversion of n-octane demonstrated a 65% conversion rate to branched isomers, including this compound, at temperatures ranging from 400–500°C. A key advantage noted in this process was the minimal formation of coke. In other alkylation processes, such as the alkylation of isobutane (B21531) with butenes, zeolite catalysts have shown high activity at temperatures between 60°C and 110°C. researchgate.netlidsen.com The selection of optimal conditions is crucial for maximizing the yield of the desired product and extending the catalyst's lifetime. lidsen.com

Table 2: Research Findings on Zeolite-Catalyzed Reactions

Zeolite TypeReactantsTemperaturePressureConversion/SelectivityReference
Zeolite YLong-chain hydrocarbons450–550°C1–3 barHigh conversion to branched alkanes
ZSM-5n-Octane400–500°CNot Specified65% conversion to branched isomers
Zeolite YToluene, 1-heptene90°CNot Specified~96% conversion of 1-heptene mdpi.com
Na-Ca-Ln-Y ZeoliteIsobutane, Butenes90–110°CNot Specified70% yield of alkylate lidsen.com

Zeolite-Mediated Isomerization and Alkylation for this compound

Catalytic Hydrogenation Routes to this compound

Catalytic hydrogenation represents a fundamental and efficient method for the synthesis of alkanes from unsaturated precursors like alkenes and alkynes. pressbooks.pub This process involves the addition of hydrogen (H₂) across a double or triple bond, resulting in a saturated molecule. pressbooks.publibretexts.org For the synthesis of this compound, the corresponding alkene, 2-methyl-2-octene (B92814), serves as a key precursor. The reaction is facilitated by a metal catalyst, which provides a surface for the reaction to occur, thereby lowering the activation energy. libretexts.orglibretexts.org

The direct synthesis of this compound is efficiently achieved through the catalytic hydrogenation of its alkene counterpart, 2-methyl-2-octene. This reaction saturates the carbon-carbon double bond in the precursor molecule to form the desired alkane. The process is a reduction reaction, where the alkene reacts with hydrogen gas in the presence of a suitable metal catalyst. libretexts.org

Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of alkenes, including the conversion of 2-methyl-2-octene to this compound. wikipedia.org The palladium metal is finely dispersed on a high-surface-area activated carbon support, which maximizes its catalytic activity. wikipedia.org The synthesis achieves near-quantitative yields under specific industrial conditions.

The reaction is typically carried out in a slurry process where the powdered catalyst is suspended with the liquid alkene. iitm.ac.in The hydrogenation of 2-methyl-2-octene using a Pd/C catalyst is generally performed at elevated temperatures and pressures to ensure an efficient reaction rate.

Table 1: Typical Reaction Conditions for Pd/C Hydrogenation of 2-Methyl-2-octene

Parameter Value Source
Catalyst Palladium-on-Carbon (Pd/C)
Temperature 80–100°C
H₂ Pressure 3–5 bar

| Yield | Near-quantitative | |

The catalytic hydrogenation of alkenes on a metal surface, such as palladium, proceeds through a mechanism known as syn-addition. pressbooks.pubkhanacademy.org This means that both hydrogen atoms add to the same face of the carbon-carbon double bond. khanacademy.orgmasterorganicchemistry.com

The mechanism involves several key steps:

Adsorption : Both the hydrogen gas (H₂) and the alkene (2-methyl-2-octene) are adsorbed onto the surface of the metal catalyst. pressbooks.publibretexts.orgorgosolver.com

H-H Bond Cleavage : The catalyst facilitates the breaking of the strong H-H sigma bond, and the individual hydrogen atoms bind to the metal surface. pressbooks.publibretexts.org

Hydrogen Transfer : The adsorbed alkene moves close to the hydrogen atoms on the catalyst surface. libretexts.org One hydrogen atom is transferred to one of the carbons of the double bond. libretexts.orglibretexts.org

Second Hydrogen Transfer : A second hydrogen atom is then transferred to the other carbon of the original double bond, completing the addition. libretexts.orglibretexts.org

Because both the alkene and the hydrogen atoms are bound to the same catalyst surface, the hydrogens are delivered to the same side of the double bond, resulting in the syn-addition product. khanacademy.orgmasterorganicchemistry.com This stereochemical outcome is a characteristic feature of catalytic hydrogenation. masterorganicchemistry.com

The alkene precursor, 2-methyl-2-octene, is commonly synthesized via the dehydration of the corresponding alcohol, 2-methyloctan-2-ol. nih.gov This elimination reaction involves the removal of a water molecule from the alcohol to form a carbon-carbon double bond. chegg.com

The process typically requires heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. In this specific dehydration, the tertiary alcohol 2-methyloctan-2-ol is protonated by the acid, forming a good leaving group (water). chegg.com The departure of the water molecule results in a tertiary carbocation, which is relatively stable. A proton is then removed from an adjacent carbon to form the alkene.

Table 2: Synthesis of 2-Methyl-2-octene via Dehydration

Parameter Value Source
Precursor 2-Methyloctan-2-ol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Temperature 160–180°C

| Product | 2-Methyl-2-octene | |

Hydrogenation of 2-Methyl-2-octene to this compound

Emerging Synthetic Pathways for this compound and Related Isomers

Beyond the traditional dehydration-hydrogenation sequence, several other synthetic strategies are being explored for the production of this compound and other branched alkanes. These methods are driven by the need for sustainable feedstocks and more diverse molecular structures for applications like high-octane fuels. researchgate.net

Isomerization of Linear Alkanes : this compound can be produced by the catalytic isomerization of its linear isomer, n-nonane. This process uses acidic catalysts, such as chlorinated alumina (B75360), at elevated temperatures to facilitate carbocation rearrangements, which favor the formation of more thermodynamically stable branched isomers.

Alkylation Reactions : Friedel-Crafts alkylation can be used to synthesize branched alkanes. This involves reacting an alkane or alkene with an alkylating agent, such as a methyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Grignard Reactions : The synthesis of a specific branched alkane can be achieved through a multi-step process starting with a Grignard reaction. plymouth.ac.uk For example, the synthesis of this compound could be envisioned by reacting an appropriate Grignard reagent (e.g., hexylmagnesium bromide) with a ketone (e.g., acetone), followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene intermediate. plymouth.ac.uk

Pathways from Biomass : Research is ongoing to produce branched alkanes from renewable biomass sources. researchgate.netresearchgate.net One approach involves the aldol (B89426) condensation of smaller, bio-derived molecules like furfural (B47365) and methyl isobutyl ketone, followed by hydrodeoxygenation to yield C10 and C11 branched alkanes. researchgate.net Another strategy focuses on modifying microbial fatty acid biosynthesis pathways to produce branched-chain alkanes directly. nih.gov

Visible-Light Photocatalysis : A novel approach for generating alkyl radicals for complex organic synthesis uses visible-light excitation of specially designed organoborate complexes. asiaresearchnews.com This method allows for the formation of bulky tertiary alkyl radicals under mild conditions, which can then be used in various carbon-carbon bond-forming reactions to build branched alkane structures. asiaresearchnews.com

Table 3: Overview of Alternative Synthetic Routes

Synthetic Pathway Description Key Reagents/Catalysts Source
Isomerization Rearrangement of n-nonane to its branched isomers. Chlorinated alumina (Cl-Al₂O₃)
Alkylation Addition of a methyl group to an octane backbone. Methyl halide, AlCl₃
Grignard Synthesis Carbon-carbon bond formation followed by dehydration and hydrogenation. Grignard reagents, ketones plymouth.ac.uk
Biomass Conversion Aldol condensation of bio-derived ketones followed by hydrodeoxygenation. Base catalysts, H₂, Pd/C researchgate.net

| Photocatalysis | Generation of alkyl radicals using visible light for C-C bond formation. | Organoborate complexes, visible light | asiaresearchnews.com |

Elucidation of 2 Methyloctane Reaction Mechanisms and Kinetics

Combustion Chemistry of 2-Methyloctane

The combustion of this compound, a branched alkane, is a complex process involving a multitude of chemical reactions. Understanding its combustion chemistry is crucial for applications in fuel formulation and the study of internal combustion engine processes.

Complete and Incomplete Combustion Reaction Pathways

Like other alkanes, this compound undergoes combustion reactions. In the presence of sufficient oxygen, it burns to produce carbon dioxide and water in a complete combustion reaction. wikipedia.org However, when the oxygen supply is limited, incomplete combustion occurs, leading to the formation of carbon monoxide and water. wikipedia.org

The balanced chemical equations for these reactions are as follows:

Combustion TypeReactantsProductsChemical Equation
CompleteThis compound (C₉H₂₀) + Oxygen (O₂)Carbon Dioxide (CO₂) + Water (H₂O)2C₉H₂₀ + 28O₂ → 18CO₂ + 20H₂O
IncompleteThis compound (C₉H₂₀) + Oxygen (O₂)Carbon Monoxide (CO) + Water (H₂O)2C₉H₂₀ + 19O₂ → 18CO + 20H₂O

Comprehensive Chemical Kinetic Mechanisms for this compound Oxidation

A comprehensive chemical kinetic mechanism for the oxidation of this compound has been developed to model its behavior under conditions relevant to internal combustion engines. This mechanism is applicable over a range of pressures (1 to 20 atm), temperatures (530–1300 K), and equivalence ratios (0.5–2.0). The development of such detailed mechanisms is essential for improving the efficiency and performance of fuels.

Radical Chain Initiation and Oxidation Branching in this compound Combustion

The combustion of this compound proceeds through a radical chain mechanism, which is characterized by initiation, propagation, and termination steps. libretexts.orglibretexts.org The initiation step involves the formation of alkyl radicals through the abstraction of a hydrogen atom. This is typically instigated by heat or ultraviolet light, causing the homolytic cleavage of a bond to create free radicals. libretexts.org

Once initiated, a chain reaction of propagation steps occurs. libretexts.orgquizlet.com The oxidation of this compound involves complex pathways where radical intermediates play a key role. A critical aspect of this is oxidation branching, which involves the competing reactions of alkyl radicals with molecular oxygen (O₂). This leads to the formation of hydroperoxides (Q̇OOH), which then decompose into other species like ketones, aldehydes, and carbon monoxide.

Hydroperoxide Species and Low-Temperature Pathways

Hydroperoxides are crucial intermediates in the low-temperature oxidation of alkanes. nih.govacs.org In the combustion of this compound, low-temperature pathways involve the formation of hydroperoxide species. The chemistry of these peroxy radicals can lead to phenomena such as "cool flames" and negative temperature coefficient behavior, where reactivity decreases as temperature increases. nih.gov

Recent research has highlighted the importance of alternative isomerization pathways for peroxy radicals in low-temperature oxidation chemistry. osti.gov For instance, in the oxidation of 2-methylhexane, a similar branched alkane, species with four and five oxygen atoms have been detected, suggesting the occurrence of a third O₂ addition process. osti.gov The formation of cyclic ethers, such as 2-methyloxetane, and their subsequent ring-opening reactions are also part of the low-temperature oxidation pathways of this compound.

The quantification of hydroperoxides, including hydrogen peroxide (H₂O₂), is challenging but vital for understanding the complex chemistry at low temperatures. researchgate.net Studies on n-heptane and n-decane have successfully quantified a range of hydroperoxides, providing valuable data for refining kinetic models. acs.org

Kinetic Modeling and Validation using Experimental Data (e.g., Shock Tubes, Stirred Reactors)

The development and validation of comprehensive chemical kinetic mechanisms rely on experimental data obtained from various apparatuses. These include:

Shock tubes: Used for studying high-temperature pyrolysis and ignition delay times. dlr.de

Jet-stirred reactors (JSR): Ideal for investigating low-temperature oxidation and speciation. osti.gov

Rapid compression machines (RCM): Used for ignition and extinction studies.

Premixed counterflow apparatus: Employed for measuring flame speeds.

Data from these experiments, covering a wide range of conditions, are used to validate and refine the kinetic models. nasa.govmdpi.com For example, a detailed kinetic model for this compound oxidation has been validated against experimental data from shock tubes for high-temperature pyrolysis and from stirred reactors for low-temperature oxidation. This iterative process of comparing experimental results with model predictions helps to improve both the experimental procedures and the chemical kinetic models. nasa.gov

Oxidative Degradation Mechanisms of this compound

Oxidative degradation involves chemical reactions initiated by oxygen or other oxidizing agents. fiveable.me In the context of this compound, this can lead to the formation of various oxygenated compounds. The primary mechanism involves the donation of lone pairs of ether oxygen atoms to a cation, which lowers the HOMO energy level of the molecule, thereby enhancing its oxidative stability. acs.org The presence of transition metal ions can catalyze these oxidation reactions. fiveable.me

Radical Intermediates in this compound Oxidation

The oxidation of this compound, like other alkanes, proceeds through a complex series of reactions mediated by radical intermediates. The process is initiated by the abstraction of a hydrogen atom from the this compound molecule, leading to the formation of an alkyl radical. This initial step is crucial as it dictates the subsequent reaction pathways. The stability of the resulting radical plays a significant role in determining the major reaction products. In the case of this compound, hydrogen abstraction can occur at primary, secondary, or tertiary carbon atoms, leading to a mixture of corresponding alkyl radicals.

Formation and Decomposition of Oxygenated Products

Once alkyl radicals are formed, they readily react with molecular oxygen (O₂) to produce peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another this compound molecule to form hydroperoxides (ROOH) and a new alkyl radical, thus propagating the chain reaction.

The decomposition of these hydroperoxides is a key source of a variety of oxygenated products. This decomposition can occur through several pathways, often leading to the formation of ketones, aldehydes, and alcohols. For instance, the decomposition of a hydroperoxide formed at the second carbon position of this compound could lead to the formation of 2-octanone (B155638) and a hydroxyl radical. At lower temperatures, alternative pathways may become significant, including the formation of cyclic ethers. studysmarter.co.uk

The distribution of these oxygenated products is highly dependent on reaction conditions such as temperature and pressure.

Reactant Intermediate Species Oxygenated Products
This compound + O₂Alkyl Radicals (R•), Peroxy Radicals (ROO•), Hydroperoxides (ROOH)Ketones, Aldehydes, Alcohols, Cyclic Ethers

Elimination and Substitution Reaction Studies Involving this compound Derivatives

The study of elimination and substitution reactions of this compound derivatives, particularly its halogenated analogs, provides insight into the factors that govern these competing pathways. The structure of the substrate, the nature of the base, and the reaction conditions all play critical roles in determining the product distribution.

E2 Elimination of Halogenated this compound Analogs

The E2 (bimolecular elimination) reaction is a primary pathway for the dehydrohalogenation of alkyl halides. In the case of a halogenated this compound, such as 2-chloro-2-methyloctane (B1625973), this reaction involves a single, concerted step where a base removes a proton from a carbon adjacent to the carbon bearing the halogen (the β-carbon), and the halide ion is simultaneously ejected. libretexts.orglibretexts.org This process leads to the formation of an alkene.

For a secondary haloalkane like a 2-halo-2-methyloctane, there are typically multiple types of β-hydrogens, leading to the possibility of different alkene products. The regioselectivity of the E2 reaction is a key area of investigation.

The mechanism of E2 elimination requires a specific stereochemical arrangement known as anti-periplanar geometry, where the hydrogen to be removed and the leaving group (halogen) are on opposite sides of the carbon-carbon bond. doubtnut.comlibretexts.org This alignment allows for the smooth transition of the bonding electrons to form the new pi bond of the alkene.

For a halogenated this compound, there are β-hydrogens on the C1 carbon (a primary carbon) and the C3 carbon (a secondary carbon). The abstraction of a proton from either of these positions will lead to different constitutional isomers of methyloctene.

Pathway A (Zaitsev's Rule): Removal of a β-hydrogen from the more substituted carbon (C3) leads to the formation of the more substituted and generally more stable alkene (2-methyl-2-octene). This is often the major product when using small, strong bases. libretexts.orgbartleby.com

Pathway B (Hofmann's Rule): Removal of a β-hydrogen from the less sterically hindered carbon (C1) results in the less substituted alkene (2-methyl-1-octene). This pathway is favored when using bulky bases, where steric hindrance prevents the base from accessing the more substituted β-hydrogen. masterorganicchemistry.comdoubtnut.com

The distribution of products in the E2 elimination of halogenated this compound analogs is highly sensitive to the reaction conditions.

Condition Influence on Product Distribution Expected Major Product for 2-Halo-2-methyloctane
Base Strength & Size Small, strong bases (e.g., sodium ethoxide) favor the more stable Zaitsev product. Bulky, strong bases (e.g., potassium tert-butoxide) favor the less hindered Hofmann product due to steric hindrance. masterorganicchemistry.comdoubtnut.comWith NaOEt: 2-methyl-2-octene (B92814) (Zaitsev). With K-OtBu: 2-methyl-1-octene (B165369) (Hofmann).
Solvent Polar aprotic solvents (e.g., DMSO) can enhance the rate of E2 reactions. studysmarter.co.ukIncreased reaction rate.
Temperature Higher temperatures generally favor elimination reactions over substitution reactions. studysmarter.co.ukIncreased yield of alkene products.

Isomerization Reaction Pathways of Branched Alkanes

The isomerization of alkanes is a crucial industrial process for producing high-octane gasoline components. Branched alkanes like this compound can be formed from the isomerization of their linear counterparts, such as n-nonane. These reactions are typically catalyzed by strong acids or bifunctional catalysts containing both acidic and metallic sites. msu.edudoubtnut.com

Acid-Catalyzed Cracking of Paraffinic Hydrocarbons

The acid-catalyzed cracking of paraffinic hydrocarbons like this compound is a fundamental process in petroleum refining. It is primarily carried out using solid acid catalysts, such as zeolites, which possess Brønsted acid sites. tandfonline.com These sites are essential for initiating the cracking reactions by protonating the alkane or an alkene intermediate. tandfonline.comacs.org

Initiation: The reaction begins with the formation of a carbenium ion. acs.org This can occur through two primary pathways. If trace amounts of alkenes are present, they are readily protonated by the Brønsted acid sites of the catalyst to form a carbenium ion. acs.orglibretexts.org In the absence of alkenes, the initiation is more complex and is thought to involve the protonation of the alkane itself by a superacid catalyst, leading to a five-coordinate carbonium ion. acs.orgresearchgate.net This unstable intermediate then collapses, releasing hydrogen gas or a smaller alkane to form a more stable carbenium ion. acs.orgresearchgate.net Another proposed initiation step is the abstraction of a hydride ion from the alkane by a Lewis acid site on the catalyst. acs.org

Isomerization and β-Scission: Once a carbenium ion is formed, it can undergo rapid isomerization through hydride and methyl shifts to form more stable tertiary or secondary carbenium ions. The subsequent and central step of the cracking process is β-scission, where a carbon-carbon bond at the beta position relative to the positively charged carbon is cleaved. mdpi.com This cleavage results in the formation of an alkene and a new, smaller carbenium ion. acs.org This new carbenium ion can then continue the reaction chain. For instance, the cracking of pristane (B154290) (2,6,10,14-tetramethylpentadecane) over bifunctional catalysts shows that β-scission pathways are dominant, leading to specific fragments. mdpi.com One pathway can produce this compound (2-MC8) through a series of methyl shifts and cleavage. mdpi.com

Hydride Transfer: The newly formed carbenium ions can also abstract a hydride ion from another paraffin (B1166041) molecule. This terminates the reaction for one ion while creating a new carbenium ion, thus propagating the chain reaction. acs.org

Termination: The reaction chain can be terminated by the deprotonation of a carbenium ion to form an alkene, regenerating the acid catalyst in the process. acs.orglibretexts.org

The product distribution from the cracking of paraffinic hydrocarbons is highly dependent on the stability of the intermediate carbenium ions and the relative rates of isomerization and β-scission. The cracking of long-chain alkanes over ZSM-5 zeolites, for example, is known to produce a high yield of light olefins and aromatics. mdpi.com

A study on the catalytic cracking of 4-methyloctane (B165697) and 4-ethyloctane (B94392) as model compounds indicated that the formation of dry gas (such as methane (B114726) and ethane) follows a mechanism involving the cleavage of a pentacoordinated carbonium ion formed by the protonation of the alkane on the acid catalyst. researchgate.net This protonation can occur at either a C-H or a C-C bond. researchgate.net

The kinetics of these reactions are complex and are often modeled using multi-lump kinetic models that group hydrocarbons into various classes (e.g., paraffins, olefins, aromatics). cmit-journal.ru These models account for the numerous parallel and consecutive reactions occurring. For instance, a 15-lump kinetic model has been developed to describe the catalytic cracking of gasoil, which includes reactions like the cracking of low molecular weight hydrocarbons, isomerization, and dehydrogenation of paraffins. cmit-journal.ru

The following table provides a simplified overview of the types of products that can be expected from the cracking of a paraffinic hydrocarbon like this compound, based on the general principles of acid-catalyzed cracking.

ReactantPrimary Cracking ReactionsMajor Product Classes
Paraffins (e.g., this compound)Initiation (Protonation/Hydride Abstraction), Isomerization, β-Scission, Hydride TransferLighter Alkanes, Alkenes (Olefins), Hydrogen

This table is a generalized representation based on established cracking mechanisms.

Detailed research into the cracking of specific isomers like this compound is essential for developing more accurate kinetic models and for optimizing catalyst design to favor the production of desired products, such as high-octane gasoline components or light olefins for petrochemical feedstocks. cmit-journal.ru

Catalytic Conversion and Process Optimization for 2 Methyloctane

Catalytic Reforming Processes Affecting 2-Methyloctane

Catalytic reforming is a crucial refinery process used to convert low-octane naphthas into high-octane reformates, which are essential blending stocks for gasoline. wikipedia.org This process involves a series of reactions, including isomerization, dehydrocyclization, and cracking, to restructure hydrocarbon molecules. wikipedia.orgpsu.edu The concentration of this compound can be significantly altered during catalytic reforming, with its formation being a desirable outcome for enhancing the octane (B31449) rating of the fuel.

In a typical industrial setting, catalytic reforming is carried out using a platinum-based catalyst on an alumina (B75360) support, often promoted with chlorine. tsijournals.com The process conditions, such as temperature and pressure, are carefully controlled to maximize the yield of desired products. For instance, a study on the reforming of a gasoline fraction from Kazakh oil on an industrial aluminoplatinum catalyst showed an increase in the concentration of this compound across the reactors. tsijournals.com

Conversion of n-Octane to Branched Isomers including this compound

The isomerization of n-octane is a primary route for producing its branched isomers, including this compound. This reaction is typically catalyzed by bifunctional catalysts that possess both metal and acid sites. tandfonline.com The metal function, often platinum or palladium, is responsible for dehydrogenation and hydrogenation steps, while the acid function, provided by supports like zeolites or sulfated zirconia, facilitates the skeletal rearrangement of the carbon chain. tandfonline.comajol.info

The conversion of n-octane and the selectivity towards different isomers are highly dependent on the catalyst properties and reaction conditions. For example, a study using Pt/SAPO-31 catalysts demonstrated that the conversion of n-octane increases with reaction temperature. researchgate.net The selectivity towards methylheptanes, which includes this compound, can reach as high as 96% at temperatures below 330°C. researchgate.net However, higher temperatures can also lead to increased cracking, reducing the yield of desired C8 isomers. researchgate.net

Table 1: Isomerization of n-Octane over Various Catalysts

CatalystTemperature (°C)n-Octane Conversion (%)Branched Isomer Selectivity (%)
Pt/SAPO-31< 330Varies with temp.Up to 96 (Methylheptanes)
Ni-Pd/HY Zeolite200-450Enhanced with Ni additionImproved for mono- and dibranched
Molybdenum oxycarbideNot specifiedNot specified>90 (Mono and di-methyl isomers)

Role of Bifunctional Zeolite Catalysts in Isomerization

Bifunctional zeolite catalysts are highly effective for n-alkane isomerization due to their well-defined pore structures, high acidity, and thermal stability. ajol.inforesearchgate.net Zeolites are crystalline aluminosilicates with a framework structure that creates pores and channels of molecular dimensions, leading to shape-selective catalysis. rsc.orgmdpi.com The acidic sites within the zeolite framework are crucial for the isomerization reactions. researchgate.net

The mechanism of n-alkane isomerization over a bifunctional zeolite catalyst involves a series of steps:

Dehydrogenation of the n-alkane on the metal site to form an alkene.

Protonation of the alkene on a Brønsted acid site to form a carbenium ion.

Skeletal rearrangement of the carbenium ion to a more stable branched isomer.

Deprotonation of the branched carbenium ion to form a branched alkene.

Hydrogenation of the branched alkene on the metal site to produce the final branched alkane. mdpi.com

The choice of zeolite plays a significant role in the product distribution. For instance, ZSM-5, known for its shape-selective properties, has been used in the alkylation of octane, achieving a 65% conversion to branched isomers with minimal coke formation at 400–500°C. Similarly, HY zeolite, when modified with nickel and palladium, has shown enhanced n-octane conversion and selectivity towards branched isomers. acs.org

Hydroprocessing Technologies for Hydrocarbon Mixtures Containing this compound

Hydroprocessing is a general term for catalytic processes involving hydrogen, such as hydrotreating and hydrocracking. These technologies are essential for upgrading hydrocarbon feedstocks by removing impurities and altering the molecular structure. When processing hydrocarbon mixtures containing this compound, hydroprocessing can lead to further isomerization, cracking, or saturation of any unsaturated components.

Hydrotreating of vegetable oils and animal fats to produce renewable diesel is another area where this compound is a relevant compound. The resulting hydrotreated renewable diesel (HRD) often contains a mixture of n-alkanes and isoalkanes, including this compound. researchgate.netacs.org The composition of these fuels is critical to their final properties, and understanding the behavior of individual components like this compound is important for fuel formulation and performance.

Catalyst Development for Selective this compound Transformations

The development of highly selective catalysts is a primary goal in the field of alkane conversion. For this compound, this involves designing catalysts that can either selectively produce it from linear precursors or selectively convert it into other desired products.

Heterogeneous Catalysis in Alkane Conversion

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is the dominant technology in the refining and petrochemical industries. libretexts.org For alkane conversion reactions like isomerization and cracking, solid acid catalysts are of paramount importance. tandfonline.com The development of these catalysts focuses on optimizing the number, strength, and accessibility of the acid sites.

The use of a surface organometallic chemistry (SOMC) approach allows for the synthesis of well-defined, single-site catalysts. nih.gov This technique provides a molecular-level understanding of the catalytic process and can lead to the design of more selective and stable catalysts for alkane dehydrogenation and isomerization. nih.gov

Design and Characterization of Advanced Catalytic Materials

The rational design of catalysts is a key area of modern chemical research, leveraging both computational and experimental approaches. acs.org For the selective transformation of alkanes like this compound, the design of advanced catalytic materials focuses on several key aspects:

Pore Architecture: The size and shape of the pores in materials like zeolites can control which molecules can enter and which products can exit, a concept known as shape selectivity. rsc.org For example, zeolites with specific pore structures can favor the formation of certain isomers while hindering the formation of others.

Acidity: The strength and density of acid sites on the catalyst surface are critical for isomerization and cracking reactions. mdpi.com Tuning the acidity, for instance by adjusting the silicon-to-aluminum ratio in zeolites, can help to maximize the desired reactions while minimizing side reactions like coking. mdpi.com

Metal-Acid Balance: In bifunctional catalysts, the balance between the metal function (for hydrogenation/dehydrogenation) and the acid function (for isomerization) is crucial for achieving high selectivity. researchgate.net

Recent research has explored the use of hierarchical zeolites, which contain both micropores and mesopores. researchgate.net These materials can offer improved mass transport, allowing easier access of reactants to the active sites and faster removal of products, which can enhance catalyst activity and stability. researchgate.net Computational methods, such as density functional theory (DFT), are also increasingly used to understand reaction mechanisms at the molecular level and to predict the performance of new catalytic materials. acs.org

Environmental Fate and Biodegradation of 2 Methyloctane

Environmental Release and Distribution of 2-Methyloctane

The environmental presence of this compound is primarily linked to anthropogenic activities, notably as a component of petroleum products and as an emission from combustion processes. Its distribution is a factor in the assessment of air quality and the characterization of contaminated sites.

Emissions from Biomass Burning and Air Quality Implications

This compound is identified as one of the many volatile organic compounds (VOCs) released during the burning of biomass. The combustion of biomass, a significant source of VOCs, can lead to the photochemical formation of tropospheric ozone and secondary organic aerosol (SOA), both of which are hazardous air pollutants that degrade local and regional air quality. copernicus.org Emissions from biomass burning, including compounds like this compound, have implications for human health, particularly concerning respiratory issues. The composition and magnitude of the gases released vary depending on the specific fuel type being burned. copernicus.org

Presence in Petroleum-Contaminated Environments (e.g., Oil Sands Tailings)

This compound is a known constituent of crude oil and its refined products. researchgate.netresearchgate.netnih.gov Consequently, it is frequently detected in environments contaminated by petroleum. It has been identified in the soil near onshore crude oil storage facilities. questjournals.org A significant environmental reservoir for this compound and other iso-alkanes is oil sands tailings ponds. mdpi.comnih.govresearchgate.netnih.gov These tailings are a slurry of water, silt, clay, and residual hydrocarbons, including solvents used for bitumen extraction. researchgate.netmdpi.com Iso-alkanes like this compound are considered major fractions of these solvents and are known to be slow to biodegrade in the anaerobic conditions of the tailings ponds. mdpi.comnih.govresearchgate.netnih.gov Studies have been conducted using mixtures of iso-alkanes, including this compound, to represent the naphtha solvents found in these tailings. mdpi.comnih.govresearchgate.net

Anaerobic Biodegradation Pathways of this compound

Despite their chemical inertness, branched alkanes like this compound can be biodegraded by microbial communities under anaerobic conditions, particularly in environments like petroleum reservoirs and oil sands tailings. researchgate.netnih.govsci-hub.se

Methanogenic Degradation of this compound

The anaerobic breakdown of this compound can occur under methanogenic (methane-producing) conditions. researchgate.netnih.gov In long-term incubation studies using mature fine tailings (MFT) from oil sands ponds, indigenous microbes have been shown to biodegrade mixtures of iso-alkanes that include this compound. researchgate.netnih.govcdnsciencepub.com This process is often characterized by a very long lag phase, sometimes lasting hundreds of days, before methane (B114726) production and hydrocarbon depletion begin. nih.govresearchgate.netcdnsciencepub.com

In one study, microbes in tailings from one pond required a 1200-day lag phase before starting to produce methane from a five-iso-alkane mixture containing this compound. mdpi.comnih.govresearchgate.net Following the lag phase, the iso-alkanes were preferentially depleted in order of decreasing carbon chain length. mdpi.comnih.govresearchgate.net Another study investigating a mixture of iso- and cycloalkanes found that this compound was completely biodegraded after 1700 days, following the degradation of 3-methylhexane (B165618) and 4-methylheptane (B1211382). nih.gov

Interactive Table: Methanogenic Biodegradation of Iso-Alkane Mixtures Containing this compound
Study EnvironmentSubstrate MixtureIncubation Time (days)Key FindingsCitations
Oil Sands Tailings (CNRL MFT)2-methylbutane, 2-methylpentane (B89812), 2-methylhexane, 2-methylheptane, this compound~16001200-day lag phase; preferential depletion by decreasing carbon chain length. mdpi.com, nih.gov, researchgate.net
Oil Sands Tailings (MFT)3-methylhexane, 2-methylheptane, 4-methylheptane, this compound, 3-ethylhexane, and cycloalkanes1700Complete biodegradation of this compound; degradation order: 3-methylhexane > 4-methylheptane > this compound > 2-methylheptane. nih.gov
High-Temperature Petroleum Reservoir2-methyl, 3-methyl, and 4-methyloctane (B165697) (iso-C9)367Significant methanogenesis observed, indicating microbial transformation of iso-alkanes into methane. researchgate.net, nih.gov,

Specific microbial communities are responsible for the methanogenic degradation of this compound and other branched alkanes. Studies have consistently shown the enrichment of bacteria from the family Peptococcaceae during the degradation of iso-alkane mixtures. mdpi.comnih.govcdnsciencepub.com Members of this family, such as Desulfotomaculum, are considered key iso-alkane degraders in oil sands tailings. nih.govcdnsciencepub.com

Another critical bacterial group is Smithella, which becomes predominant in some iso-alkane degrading cultures. mdpi.comnih.gov For the subsequent conversion of intermediate products to methane, these bacteria work in partnership with methanogenic archaea. mdpi.com Enriched archaeal partners include acetoclastic methanogens like Methanosaeta and hydrogenotrophic methanogens such as Methanoregula and Methanoculleus. nih.govnih.gov In high-temperature petroleum reservoirs, microorganisms affiliated with Firmicutes, Synergistetes, and the hydrogenotrophic methanogen genus Methanothermobacter were highly enriched in cultures amended with iso-C9 alkanes. researchgate.netnih.gov

Interactive Table: Microbial Taxa Implicated in this compound Degradation
Microbial GroupRoleEnvironmentCitations
PeptococcaceaePrimary iso-alkane degradationOil Sands Tailings mdpi.com, nih.gov, cdnsciencepub.com
SmithellaPrimary iso-alkane degradationOil Sands Tailings mdpi.com, nih.gov
MethanosaetaAcetoclastic methanogenesisOil Sands Tailings nih.gov, nih.gov
MethanoregulaHydrogenotrophic methanogenesisOil Sands Tailings nih.gov, nih.gov
MethanoculleusHydrogenotrophic methanogenesisOil Sands Tailings nih.gov
MethanothermobacterHydrogenotrophic methanogenesisHigh-Temperature Petroleum Reservoir researchgate.net, nih.gov
FirmicutesPrimary degradation/SyntrophyHigh-Temperature Petroleum Reservoir researchgate.net, nih.gov

The initial and most challenging step in anaerobic alkane degradation is the activation of the chemically stable hydrocarbon molecule. nih.gov For branched alkanes like this compound, evidence points to the fumarate (B1241708) addition pathway as the primary activation mechanism. researchgate.netnih.govmdpi.com In this process, the alkane is added to the double bond of a fumarate molecule, a reaction catalyzed by the enzyme alkylsuccinate synthase (or a similar enzyme). researchgate.netnih.gov This reaction forms an alkylsuccinate intermediate. researchgate.netnih.gov

The involvement of this pathway is supported by the amplification of the functional gene for alkylsuccinate synthase (assA) in samples from high-temperature petroleum reservoirs that were actively degrading a mixture of 2-, 3-, and 4-methyloctane. researchgate.netnih.gov Furthermore, genomes of some Peptococcaceae and Smithella species, the key degraders, have been found to contain the necessary genes for this pathway. mdpi.comnih.gov The detection of iso-C9-like alkylsuccinate intermediates in production water from these reservoirs provides further direct evidence for the operation of the fumarate addition pathway in the anaerobic biodegradation of branched alkanes. researchgate.netnih.gov

Sulfate-Reducing Conditions and this compound Biodegradation

In anoxic marine sediments and some industrial environments like oil sands tailings, sulfate (B86663) can be a major terminal electron acceptor. Under these sulfidogenic conditions, the biodegradation of branched alkanes like this compound is significantly hindered. researchgate.netnih.gov Studies have consistently shown that iso-alkanes are more recalcitrant to degradation by sulfate-reducing bacteria (SRB) compared to their linear counterparts. researchgate.net

Research on fluid fine tailings from oil sands operations demonstrated the limited capability of indigenous microbial communities to degrade iso-alkanes under sulfate-reducing conditions. In long-term incubations, shorter-chain iso-alkanes like 2-methylpentane were only partially degraded, while others were not degraded at all. nih.govresearchgate.net While the fumarate addition pathway is also believed to be the primary activation mechanism under sulfidogenic conditions, the process appears to be less efficient. researchgate.netresearchgate.net There is evidence that this can lead to the formation of "dead-end" metabolites, such as succinylated intermediates, that persist in the environment without further degradation to CO₂ or sulfide. researchgate.netresearchgate.net This suggests that this compound is likely to be highly persistent in sulfate-rich anaerobic environments.

Aerobic Degradation Potential of this compound

In the presence of oxygen, this compound is biodegradable. Aerobic degradation of hydrocarbons is a well-established metabolic process carried out by a wide variety of bacteria, fungi, and archaea. nih.gov The initial and rate-limiting step in aerobic alkane degradation is the introduction of an oxygen atom into the hydrocarbon molecule, a reaction catalyzed by enzymes called oxygenases. nih.gov

For alkanes, there are several pathways for this initial attack:

Monoterminal oxidation: An oxygen atom is added to a terminal methyl group.

Biterminal oxidation: Oxygen atoms are added to both ends of the alkane chain.

Subterminal oxidation: The attack occurs on an internal carbon atom.

Branched-chain alkanes like this compound are generally considered more resistant to aerobic degradation than linear alkanes due to steric hindrance at the branching point. However, many microorganisms have evolved specialized enzymatic systems to overcome this. For example, some marine bacteria such as Alcanivorax are known to efficiently degrade branched alkanes. The degradation of this compound would likely proceed via oxidation to form the corresponding alcohol (e.g., 2-methyloctan-1-ol (B1329788) or other isomers), which is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the central metabolism of the microorganism through the β-oxidation pathway.

Environmental Risk Assessment Methodologies for Hydrocarbons Including this compound

Assessing the environmental risk of petroleum substances like those containing this compound is complex because they are typically mixtures of many different hydrocarbons with varying properties. Methodologies have been developed to address this complexity, often employing a tiered approach or a "block" method. concawe.euitrcweb.org

A fundamental concept in these assessments is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC) . ecetoc.orgtaylorandfrancis.com

PEC: The estimated concentration of a substance in an environmental compartment (water, soil, sediment) resulting from its release and subsequent environmental fate processes.

PNEC: The concentration below which unacceptable effects on the ecosystem are unlikely to occur. It is typically derived from ecotoxicity data (e.g., LC50 or NOEC values) by applying an assessment factor to account for uncertainty. eosca.eu

The risk is characterized by the PEC/PNEC ratio . A ratio greater than 1 indicates a potential for adverse environmental effects, which may trigger a need for more refined assessment or risk management measures. taylorandfrancis.com

Interactive Data Tables

Table 1: Methanogenic Biodegradation of Iso-Alkane Mixtures Containing this compound in Oil Sands Tailings

Click to view data
Study MatrixHydrocarbon MixtureKey Findings Related to this compoundDominant MicrobesReference
CNRL MFT¹5 iso-alkanes (including this compound)Preferential degradation of 2-methyl-alkanes in order of decreasing carbon chain length (2-MC₈ degraded first).Peptococcaceae, Methanosaeta nih.govmdpi.com
CNUL MFT²5 iso-alkanes (including this compound)No significant methane production or degradation of the five-iso-alkane mixture observed over ~1600 days.Initial community included Smithella. nih.govmdpi.com
High-Temp. Reservoir Water3 iso-nonanes (2-, 3-, 4-methyloctane)Significant methanogenesis observed over 367 days; fumarate addition pathway implicated.Firmicutes, Synergistetes, Methanothermobacter nih.gov

¹CNRL MFT: Canadian Natural Resources Limited Mature Fine Tailings ²CNUL MFT: Canadian Natural Upgrading Limited Mature Fine Tailings

Table 2: Summary of Environmental Risk Assessment Methodologies

Click to view data
Methodology / ModelCore PrincipleKey ParametersApplicationReference
PEC/PNEC Approach Compares predicted exposure to no-effect levels. Risk is indicated if PEC > PNEC.Predicted Environmental Concentration (PEC), Predicted No-Effect Concentration (PNEC)General chemical risk assessment, including hydrocarbons. ecetoc.orgtaylorandfrancis.comeosca.eu
Hydrocarbon Block Method (HBM) Groups complex mixture constituents into "blocks" for separate analysis. Overall risk is the sum of block risks.Hydrocarbon blocks, Block-specific PEC/PNEC ratiosRisk assessment of UVCB¹ substances like petroleum products. concawe.eunih.gov
PETRORISK Framework A specific implementation of the HBM.Mass-weighted emissions, Target Lipid Model (for PNEC), QSARs for data gaps.Required for European REACH² regulation for petroleum substances. nih.govconcawe.eu
Tiered Risk Assessment Starts with simple, conservative screening (Tier 1) and proceeds to more complex, site-specific analysis (Tiers 2, 3) if needed.Screening levels, Site-specific data, Conceptual Site Model (CSM)Evaluation of petroleum-contaminated sites. itrcweb.org

¹UVCB: Substances of Unknown or Variable composition, Complex reaction products or Biological materials ²REACH: Registration, Evaluation, Authorisation and Restriction of Chemicals

Advanced Analytical Methodologies for 2 Methyloctane Characterization

Chromatographic Techniques for 2-Methyloctane Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For a volatile compound like this compound, gas chromatography is the method of choice.

This compound serves as a reference compound in gas chromatography (GC) due to its well-defined physical and chemical properties. As a compound with a known boiling point of 143.2°C and a specific retention index, it can be used to calibrate GC systems and to identify unknown components in a mixture by comparing their retention times. nih.govsigmaaldrich.com The retention index is a measure of where a compound elutes in relation to a series of n-alkanes, providing a more consistent identification parameter than retention time alone. The use of high-purity (>99%) this compound is essential for its role as a standard. sigmaaldrich.comtcichemicals.com

Table 1: Physical and Chromatographic Properties of this compound

Property Value Source
Molecular Formula C₉H₂₀ nist.gov
Molecular Weight 128.26 g/mol sigmaaldrich.com
Boiling Point 143.2 °C nih.gov
Density 0.714 g/mL at 20 °C sigmaaldrich.com
Refractive Index n20/D 1.403 sigmaaldrich.com

For highly complex samples such as petroleum, essential oils, and environmental extracts, one-dimensional GC may not provide sufficient separation power, leading to co-elution of compounds. escholarship.org Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution by subjecting the entire sample to two distinct separation columns. scispace.comaocs.org This technique increases peak capacity and allows for the separation of compounds that would otherwise overlap. scispace.com

This compound has been identified as a component in complex mixtures using GC×GC. For instance, it has been detected in studies of crude oil biodegradation and in the analysis of essential oils from plants. escholarship.orgshimadzu.com The structured nature of GC×GC chromatograms, where chemically similar compounds appear in organized patterns, aids in the identification of compound classes, including branched alkanes like this compound. aocs.org The enhanced sensitivity of GC×GC, due to the reconcentration of analytes between the two columns, is also a significant advantage for detecting trace amounts of this compound. aocs.org

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with gas chromatography (GC-MS), it provides both separation and identification of compounds.

Electron ionization (EI) is a common ionization technique used in MS. In EI, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. bhu.ac.in The resulting mass spectrum is a "fingerprint" of the molecule, showing the molecular ion (the intact molecule with one electron removed) and various fragment ions. bhu.ac.in

The mass spectrum of this compound shows a characteristic fragmentation pattern that allows for its structural elucidation. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern, including the relative abundance of different fragment ions, helps to distinguish it from other isomers of nonane (B91170).

Table 2: Key Mass Spectral Peaks for this compound (Electron Ionization)

m/z (mass/charge) Relative Intensity (%) Interpretation
128 Low Molecular Ion (C₉H₂₀⁺)
113 ~29.25 Loss of a methyl group (-CH₃)
85 ~29.91 Loss of a propyl group (-C₃H₇)
71 ~68.32 Loss of a butyl group (-C₄H₉)
57 ~52.67 Butyl cation (C₄H₉⁺)
43 High Propyl cation (C₃H₇⁺) / Isopropyl cation

Data sourced from NIST and PubChem databases. nih.gov

GC-MS is a gold standard for the detection of volatile organic compounds (VOCs) like this compound in a variety of complex matrices due to its high sensitivity and specificity. nih.gov

Biological Samples: this compound has been identified as a volatile component in the essential oils of certain plants. For example, it was found to be a major constituent (ranging from 9.45% to 22.39%) in the essential oil of Hypericum ternatum. tubitak.gov.trnih.gov It has also been reported in other organisms such as Angelica gigas and is listed in the Human Metabolome Database, indicating its relevance in biological systems. nih.gov

Environmental Samples: The presence of this compound in environmental samples is often linked to petroleum products and industrial activity. It has been detected in studies of oil sands tailings, where its biodegradation was investigated. mdpi.com Research on consumer products has also identified this compound in the emissions from vinyl make-up items. mst.dk Furthermore, atmospheric studies using GC×GC have identified this compound as one of many volatile organic compounds present in the air. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. sigmaaldrich.comrsc.org It provides detailed information about the chemical environment of each atom in the molecule. By analyzing the interaction of atomic nuclei with a strong magnetic field, NMR can confirm the connectivity and spatial relationship of atoms. sigmaaldrich.com

For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectra provide definitive evidence for its structure. The ¹H NMR spectrum shows distinct signals for the different types of protons in the molecule, and the splitting patterns of these signals (spin-spin coupling) reveal which protons are adjacent to each other. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts in both types of spectra are characteristic of the specific bonding environment of each nucleus, allowing for unambiguous verification of the this compound structure against spectral databases. chemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy for this compound Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The IR spectrum of an alkane like this compound is characterized by a limited number of prominent absorption bands, primarily arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. libretexts.orguobabylon.edu.iq While most organic molecules exhibit C-H and C-C bond absorptions, the unique pattern of these vibrations in the "fingerprint region" can be used for identification. vscht.cz

The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations. uobabylon.edu.iq The C-H stretching vibrations are typically observed in the region of 2850-3000 cm⁻¹. vscht.cz The presence of both methyl (CH₃) and methylene (B1212753) (CH₂) groups in this compound results in characteristic absorption bands within this range.

The bending vibrations for C-H bonds appear at lower frequencies. C-H scissoring vibrations are typically found between 1470-1450 cm⁻¹, while methyl rock vibrations occur in the 1370-1350 cm⁻¹ range. vscht.cz For long-chain alkanes, a characteristic methyl rock can also be observed between 725-720 cm⁻¹. vscht.cz

Detailed analysis of the IR spectrum provides valuable information for the characterization of this compound. The primary absorption bands are associated with the vibrations of its constituent bonds.

Key Research Findings:

C-H Stretching Vibrations: Strong absorption bands are present in the 2850-2960 cm⁻¹ region, which are characteristic of sp³ C-H bonds in alkanes. libretexts.org

C-H Bending Vibrations: The spectrum shows absorptions for C-H bending (scissoring) around 1470-1450 cm⁻¹ and methyl C-H rocking around 1370-1350 cm⁻¹. vscht.cz

Fingerprint Region: The region from approximately 1300-900 cm⁻¹ displays a complex pattern of absorptions. vscht.cz This "fingerprint region" is unique to each organic compound and can be used for definitive identification by comparing it to a known standard. vscht.cz

Absence of Other Functional Groups: The lack of significant absorption bands at other characteristic frequencies (e.g., around 1700 cm⁻¹ for C=O, or above 3000 cm⁻¹ for =C-H or ≡C-H) confirms the alkane nature of the molecule. libretexts.orglibretexts.org

The following table summarizes the characteristic IR absorption bands for this compound based on the typical ranges for alkanes.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H Stretch2850 - 2960Strong
C-H Bend (Scissoring)1450 - 1470Medium
C-H Rock (Methyl)1350 - 1370Medium
C-H Rock (Long-chain)720 - 725Weak

Computational Chemistry and Molecular Modeling of 2 Methyloctane

Density Functional Theory (DFT) Studies on 2-Methyloctane Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.org It is frequently employed to study the interactions between molecules and materials at a quantum level.

Adsorption Mechanisms on Nanomaterials for Sensing Applications

The adsorption of volatile organic compounds (VOCs) like this compound onto nanomaterials is a key principle behind the development of novel chemical sensors. researchgate.netmedcraveonline.com DFT studies have been instrumental in understanding the feasibility of various nanomaterials as sensing platforms. researchgate.net

For instance, the adsorption of this compound on aluminum phosphide (B1233454) nanotubes (AlPNT) and gallium phosphide nanotubes (GaPNT) has been investigated to assess their potential for detecting biomarkers associated with diseases like breast cancer. researchgate.netresearchgate.net The mechanism of sensing is based on the change in the electrical resistance or conductivity of the nanomaterial upon the adsorption of gas molecules on its surface. medcraveonline.commdpi.com When this compound is adsorbed, a charge transfer occurs between the molecule and the nanotube, which alters the electronic properties of the nanomaterial. researchgate.net

The interaction between the gas and the nanomaterial is influenced by factors like the chemical composition and surface morphology of the sensor material. medcraveonline.com Nanomaterials are advantageous for sensing applications due to their large specific surface area, which enhances the interaction with analytes and allows for rapid adsorption equilibrium. mdpi.com DFT calculations help in elucidating these interactions by determining parameters such as adsorption energy and the distance between the adsorbate and the surface. researchgate.net A shorter distance generally indicates a stronger interaction. researchgate.net

Studies have shown that GaPNT exhibits a greater adsorption energy for this compound compared to AlPNT, suggesting it may have better sensing behavior. researchgate.netdntb.gov.ua The adsorption process on such n-type nanomaterials involves the interaction of oxygen with the material, capturing electrons from the conduction band and creating an electron depletion layer. medcraveonline.com

Electronic and Thermodynamic Properties of this compound Adsorption Complexes

The formation of an adsorption complex between this compound and a nanomaterial leads to changes in both the electronic and thermodynamic properties of the system. researchgate.net DFT calculations are used to analyze these changes, providing insights into the stability and reactivity of the complex. researchgate.net

Key electronic properties investigated include the redistribution of Mulliken charge upon adsorption. researchgate.net For example, when this compound adsorbs on AlPNT and GaPNT, there is a redistribution of charge, indicating a transfer of electrons from the adsorbed molecule to the nanotube. researchgate.net The analysis of the density of states (DOS) before and after adsorption reveals how the electronic structure of the nanomaterial is modified, which is crucial for understanding the sensing mechanism. researchgate.netresearchgate.net

Table 1: Adsorption Properties of this compound on Nanotubes

Nanotube Adsorbed Molecule Adsorption Energy (eV) Adsorbing Distance (Å)
AlPNT This compound -0.678 2.45
GaPNT This compound -0.764 2.39

Data sourced from comparative DFT studies. researchgate.net

Molecular Dynamics Simulations for this compound Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the structural and dynamical properties of systems at the atomic level.

MD simulations have been employed to investigate the behavior of alkanes, including isomers of octane (B31449), at interfaces with solid surfaces. For instance, simulations of alkanes on hydroxylated α-aluminum oxide surfaces have shown extensive multilayer adsorption. researchgate.net The dynamics of the alkane chains in the first adsorption layer are significantly influenced by their interactions with the solid surface, leading to slower dynamics compared to the bulk liquid. researchgate.net

In the context of material science, MD simulations have been used to study the mechanical properties of materials like alumina-coated aluminum nanowires. nih.gov These simulations reveal that the interface between the metal and the oxide layer can lead to an increased number of dislocation sites, affecting the material's ductility. nih.gov While not specific to this compound, these studies on similar hydrocarbon systems and materials provide a framework for understanding how this compound might behave in similar environments.

Predictive Modeling of this compound Thermodynamic Properties

Predictive modeling, particularly through machine learning (ML), has become a valuable tool for estimating the thermodynamic properties of chemical compounds. rsc.orgmdpi.com These models can be more efficient than traditional experimental or computational methods. nih.gov

Machine Learning Approaches for Enthalpy of Formation Prediction

The standard enthalpy of formation is a crucial thermodynamic property. nih.gov Machine learning models, such as Support Vector Regression (SVR) and artificial neural networks, have been developed to predict this property for hydrocarbons, including alkanes like this compound. nih.govacs.org

These models are trained on extensive datasets of experimental and theoretical enthalpy values. nih.govacs.org Molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, are used as input features for the ML models. nih.gov For this compound, the experimentally determined standard enthalpy of formation is approximately -56.26 kJ/mol. acs.org ML models aim to predict such values with high accuracy. researchgate.net

Different ML models and featurization methods are evaluated to find the most accurate approach. rsc.org For instance, studies have compared conventional ML models with Graph Neural Network (GNN) models, with GNNs often showing superior performance in predicting the enthalpy of formation. rsc.org The goal is to develop models that can rapidly screen potential molecules and accelerate the design of materials with desired properties. rsc.org

Table 2: Enthalpy of Formation Data for this compound

Method Enthalpy of Formation (kJ/mol) Reference
Experimental -56.26 acs.org
Theoretical -56.91 acs.org

Data from a study on machine learning for hydrocarbon properties. acs.org

Kinetic Modeling of this compound Combustion

Kinetic modeling of combustion involves developing detailed chemical kinetic mechanisms to simulate the complex reactions that occur during the oxidation of a fuel. These models are essential for understanding and predicting combustion phenomena such as ignition delay times and flame speeds.

A comprehensive chemical kinetic mechanism for the oxidation of this compound has been developed and validated against experimental data from various setups, including shock tubes and rapid compression machines. The model is applicable over a wide range of pressures (1 to 20 atm), temperatures (530–1300 K), and equivalence ratios (0.5–2.0), making it relevant for internal combustion engine conditions.

The combustion of this compound involves complex reaction pathways, including hydrogen abstraction, the formation of hydroperoxide species, and the formation of cyclic ethers at low temperatures. Kinetic models aim to capture these detailed chemical steps. For example, studies on the combustion of 2-methylheptane, a closely related isomer, have shown that the concentrations of iso-alkenes like iso-butene are higher compared to the combustion of straight-chain alkanes. osti.gov Ignition delay times for isomers like 2,7-dimethyloctane (B85488) have been measured and used to validate kinetic models. dlr.de

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Aluminum phosphide
Gallium phosphide
2-Methylheptane
Iso-butene

Applications of 2 Methyloctane in Fuel Science Research

Role of 2-Methyloctane in Fuel Formulations and Blending

This compound is utilized in the formulation of gasoline blends to enhance octane (B31449) ratings. cymitquimica.com The octane number is a measure of a fuel's resistance to knocking or autoignition in a spark-ignition engine. thermopedia.com Branched alkanes like this compound generally have higher octane ratings than their straight-chain counterparts, making them valuable blending components for improving fuel quality.

In the Co-Optimization of Fuels & Engines (Co-Optima) initiative, this compound was identified as a component in various research gasolines. nrel.gov For instance, it was present in small weight percentages in custom-blended gasolines designed to have specific Research Octane Numbers (RON) and Motor Octane Numbers (MON). nrel.gov The inclusion of this compound and other branched alkanes is part of a broader strategy to understand the relationship between fuel composition, fuel properties, and engine performance. nrel.gov

Surrogate fuels, which are simpler mixtures of a few well-characterized compounds, are often created to emulate the complex composition and behavior of real fuels like diesel or jet fuel. academie-sciences.frresearchgate.net this compound has been considered as a potential component in these surrogate mixtures. researchgate.netpolito.it For example, in a study to develop a surrogate for an algal-based hydrotreated renewable diesel (HRD), this compound was one of the candidate branched-chain alkanes considered to match the physical properties of the real fuel. researchgate.net The development of accurate surrogate fuels is crucial for computational fluid dynamics simulations of combustion processes. polito.it

Table 1: Presence of this compound in Co-Optima Research Gasolines

Research Gasoline BlendThis compound (wt%)
High Aromatic0.002
High Cycloalkane0.002
E300.001

Data sourced from the Co-Optimization of Fuels & Engines initiative. nrel.gov

Combustion Efficiency and Engine Performance Studies with this compound Containing Fuels

The combustion characteristics of a fuel are critical to engine performance and efficiency. mdpi.com this compound, as a branched alkane, contributes to more efficient combustion, which can lead to improved engine performance and a reduction in harmful emissions. The structure of branched alkanes allows for the stabilization of free radicals that form during combustion, which helps to prevent premature ignition, also known as engine knock. thermopedia.com

This compound as a Component of Hydrotreated Renewable Fuels (HRFs)

Hydrotreated Renewable Fuels (HRFs), also known as renewable diesel, are produced by reacting lipids or triglycerides with hydrogen over a catalyst. acs.org This process removes oxygen and saturates double bonds, resulting in a fuel composed mainly of linear, monomethyl, and dimethyl alkanes. acs.org this compound is among the branched alkanes commonly found in HRFs. acs.orgresearchgate.netacs.org

The physical properties of HRFs, such as density, viscosity, and speed of sound, are influenced by their composition, including the presence of branched alkanes like this compound. researchgate.netacs.org Research has shown that the physical property values for HRFs typically fall between those measured for individual pure component branched alkanes, which provides essential data for developing accurate surrogate mixtures for these renewable fuels. researchgate.netacs.org In one study, this compound was a candidate for a five-component surrogate mixture designed to replicate the properties of an algal-based hydrotreated renewable diesel. researchgate.net

Table 2: Physical Properties of Pure this compound

PropertyValue
Molecular FormulaC9H20
Molar Mass128.26 g/mol
Density at 20 °C0.714 g/mL
Boiling Point140-144 °C
Flash Point26 °C (closed cup)

Data sourced from various chemical suppliers and databases. sigmaaldrich.comscbt.com

Impact of this compound Isomerism on Fuel Properties

Isomerism, the phenomenon where molecules have the same chemical formula but different structural arrangements, has a significant impact on fuel properties. In the case of nonane (B91170) (C9H20), this compound is a branched isomer of the straight-chain n-nonane. This branching affects several key fuel properties.

Branched alkanes like this compound have lower boiling points compared to their linear isomers due to reduced intermolecular van der Waals forces. More importantly for fuel science, branching significantly increases a hydrocarbon's octane rating. frontiersin.org This is because the branched structure is more resistant to the autoignition that causes engine knock. thermopedia.comfrontiersin.org Therefore, increasing the proportion of branched isomers like this compound in a fuel blend is a common strategy to improve its anti-knock quality.

The position of the methyl group on the octane chain also influences the properties. For example, 4-methyloctane (B165697) is another isomer of this compound, and while both are branched, there can be subtle differences in their physical and combustion properties. researchgate.netacs.org The study of these isomers is crucial for understanding how molecular structure dictates fuel performance and for designing advanced fuels with optimized characteristics. frontiersin.org

Biological and Biochemical Investigations of 2 Methyloctane

Hydrocarbon Metabolism Studies Utilizing 2-Methyloctane as a Model Compound

This compound, a branched-chain alkane, serves as a valuable model compound in studies of hydrocarbon metabolism. While generally more resistant to biodegradation than their linear counterparts, branched alkanes like this compound can be metabolized by a variety of microorganisms, including certain bacteria and fungi. ersnet.org These studies are crucial for understanding the environmental fate of petroleum hydrocarbons and for potential applications in bioremediation.

Enzymatic Transformations of Branched Alkanes

The initial and often rate-limiting step in the aerobic degradation of alkanes is the introduction of an oxygen atom, a reaction catalyzed by oxygenase enzymes. In anaerobic conditions, a different activation mechanism, such as fumarate (B1241708) addition, is employed.

Under aerobic conditions, the enzymatic transformation of alkanes, including branched structures like this compound, is primarily initiated by monooxygenase or dioxygenase enzymes. ersnet.org These enzymes hydroxylate the alkane to form an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway for energy production. Several classes of enzymes are known to catalyze the initial hydroxylation of alkanes.

In anaerobic environments, the degradation of alkanes proceeds through different enzymatic pathways. One proposed mechanism for the activation of iso-alkanes is the addition of the hydrocarbon to a fumarate molecule. This reaction has been suggested in methanogenic enrichment cultures degrading branched alkanes. acgpubs.org Studies with mixtures of iso-alkanes, including this compound, have shown significant methanogenesis, indicating microbial transformation. acgpubs.org In these cultures, microorganisms from the family Peptococcaceae have been implicated in the primary degradation of these branched compounds. mdpi.com

Cytochrome P450 Enzyme Involvement in this compound Metabolism

A significant family of enzymes involved in the metabolism of alkanes is the cytochrome P450 (CYP) monooxygenases. wjgnet.com These heme-containing proteins are capable of hydroxylating a wide variety of substrates, including alkanes. Several bacterial strains that degrade C5–C10 alkanes possess soluble cytochrome P450 monooxygenases. The CYP153 family, in particular, has been identified as playing a key role in the terminal hydroxylation of alkanes. mdpi.comnih.gov

Research on CYP153A6 from Mycobacterium sp. has provided specific insights into the interaction with branched alkanes. While this enzyme primarily hydroxylates linear alkanes at the terminal position, it also interacts with branched substrates. A study demonstrated that this compound binds to CYP153A6, causing a shift in the enzyme's spin state to almost 100% high-spin, which is an indicator of substrate binding. nih.gov Interestingly, the presence of the methyl group in this compound resulted in a 10-fold lower dissociation constant (Kd) compared to octane (B31449), suggesting a tighter binding affinity for the branched isomer. nih.gov Although the primary product of octane hydroxylation by CYP153A6 is 1-octanol, minor amounts of 2-octanol (B43104) are also formed, indicating some sub-terminal hydroxylation activity. nih.gov This suggests that while terminal hydroxylation is favored, the enzyme can accommodate and oxidize branched alkanes like this compound.

Biological Activity of this compound

Beyond its role as a metabolic substrate, this compound has been investigated for its own intrinsic biological activities, including antimicrobial and cytotoxic properties.

Antimicrobial Properties of Branched-Chain Alkanes

Research has indicated that this compound possesses antimicrobial properties. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of a substance that prevents visible growth of a microorganism. The reported MIC values for this compound against several bacterial strains are presented in the table below.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Data sourced from a study on the antimicrobial activity of various hydrocarbons.

Additionally, this compound is a component of the essential oils of various plants, such as those from the Hypericum genus, which have been noted for their antimicrobial activities. researchgate.netresearchgate.net For instance, it is a major constituent in the essential oil of Hypericum maculatum, which has shown strong activity against a range of bacteria and fungi. researchgate.net It has also been identified in the leaf essential oil of Nauclea latifolia, a plant used in traditional medicine for microbial infections. iscientific.org

Cytotoxic Effects in Cellular Systems

The potential for this compound to induce cell death has been evaluated in in vitro studies using cancer cell lines. Cytotoxicity is often quantified by the IC50 value, which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. One study assessed the cytotoxic effects of this compound on human liver (Hep3B) and cervical (HeLa) cancer cells.

Cell LineIC50 (µg/mL)
Hep3B (Liver Cancer)75
HeLa (Cervical Cancer)90

Data from in vitro cytotoxicity assays of this compound.

These findings suggest that this compound exhibits some level of cytotoxicity against these cancer cell lines. However, it is noteworthy that a study on the essential oil of Hypericum ternatum, which contains this compound as a major component, found that the oil did not possess significant cytotoxic effects against the HT-29 colon cancer cell line. nih.gov This highlights the complexity of attributing the biological activity of a mixture to a single component, as synergistic or antagonistic effects with other compounds in the essential oil may be at play.

This compound in Metabolic Volatile Organic Compound (VOC) Profiling

This compound has been identified as a volatile organic compound (VOC) in human exhaled breath. mdpi.comwjgnet.comfrontiersin.org The analysis of VOC profiles, often referred to as "breathomics," is a non-invasive approach for diagnosing and monitoring diseases by detecting changes in metabolic end-products. oup.comfrontiersin.org

This branched alkane has been noted in several studies as a potential biomarker for various pathological conditions. For instance, this compound has been listed among the VOCs that can help distinguish individuals with asthma. wjgnet.com It has also been identified as one of six long-chain hydrocarbons that could potentially discriminate patients with Chronic Obstructive Pulmonary Disease (COPD). ersnet.org

Furthermore, this compound has appeared in the VOC profiles of patients with different types of cancer. It was identified in studies of gastrointestinal cancer, where the composition of exhaled breath was compared between cancer patients and control groups. frontiersin.org It is also listed among the hydrocarbons associated with multiple cancer types. researchgate.net In the context of neurological disorders, this compound has been detected in the breath of patients with Parkinson's disease. nih.gov The presence of this compound in these diverse conditions suggests that it may be linked to systemic metabolic alterations, such as those related to oxidative stress or changes in microbial metabolism, which are common across various diseases. oup.com

Association with Physiological States and Biomarker Development

This compound, a volatile organic compound (VOC), has been identified in multiple studies as a potential biomarker associated with various physiological and pathological states. The analysis of VOCs is a growing field in medical diagnostics, as these compounds are end-products of metabolic processes that can change with the onset of disease. researchgate.netnih.govowlstonemedical.com The presence and concentration of specific VOCs, such as this compound and its isomers, in biological samples like exhaled breath, can provide a non-invasive window into an individual's health status. owlstonemedical.comnih.gov

Research has specifically linked this compound and related branched alkanes to several conditions. Notably, it has been cited as a prominent biomarker for breast cancer. researchgate.net Furthermore, isomers of this compound have been associated with other malignancies. For instance, 4-methyloctane (B165697) has been reported as a significantly altered VOC in patients with colorectal cancer and is also linked to gastrointestinal cancers in general. frontiersin.orgfrontiersin.org Studies have also identified various methyloctane isomers (3-methyloctane and 4-methyloctane) as part of a profile of VOCs associated with lung cancer. ersnet.org

Beyond oncology, this compound has been detected in studies analyzing breath profiles of individuals with asthma, suggesting its potential relevance in inflammatory airway diseases. wjgnet.com Other methylated alkanes, such as 3-methylheptane (B165616) and 3-methylnonane, have been identified in subjects exhibiting pulmonary symptoms following hyperbaric oxygen exposure, indicating a possible link to inflammatory responses or preclinical pulmonary oxygen toxicity. nih.gov The consistent appearance of these compounds in relation to specific diseases underscores the potential for developing biomarker-based diagnostic tools. nih.govnih.gov

Table 1: Association of this compound and Its Isomers with Physiological States

CompoundAssociated Physiological StateBiological MatrixKey Research Finding/Reference
This compound Breast CancerExhaled BreathIdentified as a prominent breast cancer biomarker. researchgate.net
This compound AsthmaExhaled BreathDetected as part of the VOC profile in asthma phenotype studies. wjgnet.com
4-Methyloctane Colorectal CancerExhaled BreathFound to be significantly altered between colorectal cancer patients and healthy controls. frontiersin.org
4-Methyloctane Gastrointestinal CancerExhaled BreathListed as a potential VOC biomarker for gastrointestinal cancers. frontiersin.org
3-Methyloctane Lung CancerExhaled BreathIdentified as a potential VOC biomarker for lung cancer. ersnet.org
4-Methyloctane Lung CancerExhaled BreathIdentified as a potential VOC biomarker for lung cancer. ersnet.org

Detection in Exhaled Breath for Medical Diagnostics

The detection of this compound and other VOCs in exhaled breath is at the forefront of efforts to develop non-invasive, rapid, and cost-effective diagnostic screening methods. owlstonemedical.comresearchgate.netnih.gov This "breath analysis" approach is predicated on the idea that metabolic end-products diffuse from the bloodstream into the air in the lungs and are subsequently exhaled. owlstonemedical.com Altered metabolic processes in diseased cells can lead to a unique VOC signature in the breath. researchgate.net

The gold-standard analytical technique for identifying and quantifying trace VOCs like this compound in breath samples is gas chromatography-mass spectrometry (GC-MS). nih.govwjgnet.com This powerful method separates the complex mixture of compounds in a breath sample and then identifies them based on their unique mass-to-charge ratio and fragmentation pattern. nih.gov Studies investigating biomarkers for lung cancer, breast cancer, and asthma have successfully used GC-MS to detect this compound and its isomers. researchgate.netersnet.orgwjgnet.com

The potential of breath analysis extends to early disease detection, which is critical for improving patient outcomes, particularly in cancer. researchgate.netnih.gov By identifying a characteristic panel of VOCs, including compounds like this compound, it may be possible to screen for diseases at a preclinical stage. nih.gov While the technology is promising, standardization of breath collection and analytical methods is ongoing to ensure the reliability and reproducibility required for routine clinical use. owlstonemedical.comfrontiersin.org

Biochemical Pathway Analysis Related to Alkane Degradation and Biosynthesis

Alkane Degradation

Branched-chain alkanes like this compound are known to be more resistant to microbial breakdown than their straight-chain counterparts. kemdiktisaintek.go.id However, specific microorganisms have evolved pathways to utilize these compounds as a source of carbon and energy, particularly in anaerobic (oxygen-free) environments such as petroleum reservoirs and oil sands. mdpi.comresearchgate.net

The primary mechanism for the anaerobic degradation of alkanes is initiated by a unique activation step involving the addition of the alkane to a molecule of fumarate. kemdiktisaintek.go.idenviro.wikiawi.de This reaction is catalyzed by a glycyl radical enzyme called alkylsuccinate synthase (ASS). enviro.wikicdnsciencepub.com In the case of this compound, the fumarate molecule is added to a subterminal carbon atom, yielding a (methylalkyl)succinate derivative. researchgate.netresearchgate.net This initial activation is crucial as it transforms the chemically inert alkane into a metabolite that can enter subsequent metabolic pathways. Following the formation of the alkylsuccinate, the pathway proceeds through steps of carbon skeleton rearrangement and decarboxylation, ultimately producing fatty acids that can be broken down further via the well-established β-oxidation pathway to generate energy. kemdiktisaintek.go.idcdnsciencepub.comresearchgate.net Studies on microbial consortia from high-temperature petroleum reservoirs have confirmed the methanogenic degradation of this compound through this fumarate addition pathway. researchgate.net

Biosynthesis

The biosynthetic pathways for branched-chain alkanes such as this compound are not as well-characterized as their degradation routes. However, the presence of this compound in various natural sources indicates that specific biosynthetic mechanisms exist. nih.gov The compound has been reported as a natural product in plants like Angelica gigas and Hypericum tomentosum. nih.gov Plants and microorganisms are known to produce a wide array of VOCs for various physiological reasons, including defense and signaling. mdpi.com

A plausible enzymatic route for creating the 2-methyl branch structure has been proposed in the context of insect pheromone biosynthesis. Research on the synthesis of methyl-branched stink bug pheromones suggests a pathway involving the enzymatic reduction of a 2-methyl-α,β-unsaturated thioester. researchgate.net This reaction would create the characteristic (R)-2-methyl-thioester structure, which could then be further processed to yield the final alkane. researchgate.net While this specific pathway was detailed for an insect, it provides a viable biochemical model for how this compound could be synthesized in other organisms.

Comparative Studies and Isomeric Analysis of 2 Methyloctane

Structural Isomerism and its Impact on Chemical Reactivity and Biological Activity

Structural isomers are compounds that share the same molecular formula but have different structural formulas. wou.edu This seemingly simple difference in atomic arrangement leads to distinct physical and chemical properties. wou.edu

Comparison with n-Nonane and Other Octane (B31449) Isomers

2-Methyloctane is a structural isomer of n-nonane, as both have the molecular formula C9H20. nih.govnih.gov The key difference lies in their carbon skeletons: n-nonane is a straight-chain alkane, whereas this compound features a methyl group attached to the second carbon of an eight-carbon chain. This branching introduces changes in the molecule's shape and surface area. fiveable.memasterorganicchemistry.com

Compared to its linear counterpart, n-nonane, this compound has a lower boiling point. This is a general trend observed among alkane isomers: branched alkanes have lower boiling points than their straight-chain isomers. openochem.orgjove.com The more compact, spherical shape of branched molecules reduces the surface area available for intermolecular London dispersion forces, which are the primary attractive forces between nonpolar alkane molecules. masterorganicchemistry.comopenochem.orgjove.com Weaker intermolecular forces require less energy to overcome, resulting in lower boiling points. fiveable.me

The melting point of branched alkanes is influenced by the molecule's symmetry and how well it can pack into a crystal lattice. masterorganicchemistry.comjove.com While linear alkanes can pack together relatively efficiently, highly symmetrical branched isomers can sometimes have higher melting points than their linear counterparts. masterorganicchemistry.comjove.com For instance, the highly symmetric neopentane (B1206597) has a much higher melting point than n-pentane. masterorganicchemistry.comjove.com

Branching Effects on Physicochemical Parameters Relevant to Reactivity

The branching in this compound significantly influences its physicochemical properties, which in turn affects its reactivity and applications.

Key Physicochemical Differences:

PropertyThis compoundn-NonaneImpact of Branching
Boiling Point 143.2°C nih.gov150.7°C Branching lowers the boiling point due to reduced surface area and weaker van der Waals forces. openochem.org
Melting Point -80.1°C nih.gov-53.5°CThe less symmetrical structure of this compound leads to less efficient crystal packing and a lower melting point compared to n-nonane.
Density 0.714 g/mL at 20°C chemicalbook.comsigmaaldrich.com0.718 g/mL at 20°CBranched isomers are generally less dense than their linear counterparts.
Reactivity Higher octane rating fiveable.meLower octane ratingBranched alkanes are more resistant to knocking in internal combustion engines. fiveable.me

This table provides a summary of key physicochemical properties and the general impact of branching.

Comparative Biodegradation Kinetics of this compound and Related Iso-alkanes

The biodegradation of hydrocarbons is a critical process in the natural environment and in bioremediation efforts. The rate and extent of biodegradation are heavily influenced by the molecular structure of the alkane.

Generally, linear alkanes are more readily biodegraded than their branched isomers. kemdiktisaintek.go.idresearchgate.net The presence of branching can hinder the enzymatic processes involved in breaking down the hydrocarbon chain. nih.gov However, many microorganisms have evolved pathways to degrade branched-chain alkanes. kemdiktisaintek.go.idfrontiersin.org

Studies on the methanogenic biodegradation of iso-alkanes in oil sands tailings have provided insights into the degradation kinetics of this compound and related compounds. In one study, a mixture of five iso-alkanes, including this compound, was incubated with mature fine tailings. mdpi.comresearchgate.netnih.gov The results showed that the biodegradation of these iso-alkanes was a slow process, with significant lag phases. mdpi.comresearchgate.netnih.gov

Interestingly, the order of preferential depletion of the iso-alkanes was found to be dependent on the specific microbial community and environmental conditions. mdpi.comresearchgate.netnih.gov In one set of experiments, the components were preferentially depleted in order of decreasing carbon chain length, with this compound being one of the more readily degraded compounds in the mixture. mdpi.comresearchgate.netnih.gov Another study observed the complete biodegradation of this compound, following 3-methylhexane (B165618) and 4-methylheptane (B1211382) in the degradation sequence. researchgate.net These findings highlight that while branched alkanes are generally more recalcitrant than linear alkanes, specific isomers like this compound can be effectively biodegraded by certain microbial consortia. cdnsciencepub.com

Analytical Differentiation of this compound from Co-Eluting Isomers

The separation and identification of alkane isomers, which often have very similar physical properties, present a significant analytical challenge. vurup.sk Gas chromatography (GC) is a powerful technique for separating volatile compounds like alkanes. stackexchange.comnih.gov However, due to their similar boiling points and polarities, isomers can often co-elute, meaning they exit the GC column at the same time, making individual quantification difficult. stackexchange.com

To overcome this challenge, various strategies are employed:

High-Resolution Capillary Columns: Using long capillary columns (up to 300 meters) with small internal diameters and thin stationary phase films can significantly enhance separation efficiency. vurup.sk

Specialized Stationary Phases: The choice of the stationary phase in the GC column is crucial. Different stationary phases can provide varying selectivities for isomers based on subtle differences in their interactions. stackexchange.com For instance, functionalized multi-walled carbon nanotubes and metal-organic frameworks (MOFs) have been successfully used as stationary phases for the separation of alkane isomers. nih.govberkeley.edunih.gov

Temperature Programming: Optimizing the temperature program of the GC oven can help to improve the separation of closely eluting compounds. stackexchange.com

Hyphenated Techniques: Combining GC with mass spectrometry (GC-MS) provides an additional layer of identification. While isomers may co-elute chromatographically, their mass spectra, which show fragmentation patterns, can sometimes be used for differentiation, although branched alkanes often produce low-intensity molecular ions.

The successful separation of methyloctane isomers, including this compound, from petroleum fractions has been a historical challenge that spurred advancements in distillation and chromatographic techniques.

Q & A

Basic Research Questions

Q. How can the structural identity of 2-methyloctane be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For NMR, analyze the 1H^1H-NMR spectrum to identify branching patterns (e.g., methyl group signals at δ ~0.8–1.0 ppm) and 13C^{13}C-NMR to resolve carbon environments. MS fragmentation patterns (e.g., molecular ion peak at m/z 128) can corroborate molecular weight. Cross-validate with the SMILES string (C(CCCCCC)(C)C) and InChI Key (ZUBZATZOEPUUQF-UHFFFAOYSA-N) from computational databases .
  • Key Evidence : Structural descriptors and spectroscopic validation .

Q. What are the optimal synthetic routes for this compound in laboratory settings?

  • Methodological Answer : Use acid-catalyzed isomerization of linear alkanes or alkylation of shorter-chain alkanes (e.g., heptane with methyl chloride). Monitor reaction efficiency via gas chromatography (GC) and optimize catalysts (e.g., AlCl3_3 for Friedel-Crafts alkylation). Purify via fractional distillation (boiling point: 107.7°C) and validate purity using GC-MS .
  • Key Evidence : Synthesis protocols and purity validation .

Q. How do physicochemical properties of this compound influence its experimental applications?

  • Methodological Answer : Measure boiling point (107.7°C) and melting point (-93.3°C) via differential scanning calorimetry (DSC). Assess hydrophobicity using octanol-water partition coefficients (log P ≈ 4.5) to predict solvent compatibility. These properties guide its use in non-polar reaction systems or as a fuel additive .
  • Key Evidence : Physicochemical characterization .

Q. What methods are used to assess the biological activity of this compound?

  • Methodological Answer : Perform molecular docking studies (e.g., using AutoDock Vina) to evaluate interactions with enzymes like acetylcholinesterase (PDB: 2x8b). Validate computationally predicted inhibition with in vitro enzyme assays (e.g., Ellman’s method for cholinesterase activity). Compare results with structurally similar hydrocarbons (e.g., α-pinene) .
  • Key Evidence : Computational and experimental bioactivity analysis .

Advanced Research Questions

Q. How can isomer-specific characterization resolve ambiguities between this compound and its structural isomers?

  • Methodological Answer : Employ GC-MS with chiral columns to separate isomers (e.g., 3-methyloctane, 4-methyloctane). Use IR spectroscopy to detect branching differences (e.g., C-H stretching in methyl groups). Compare retention indices and fragmentation patterns against reference standards .
  • Key Evidence : Isomer differentiation techniques .

Q. How should researchers address contradictory data in thermodynamic studies of this compound?

  • Methodological Answer : Apply reproducibility protocols (e.g., standardized calorimetry conditions) and statistical error analysis (e.g., Grubbs’ test for outliers). Cross-reference with high-quality datasets (e.g., NIST Chemistry WebBook) to resolve discrepancies in properties like enthalpy of combustion .
  • Key Evidence : Data validation and error analysis .

Q. What computational models predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to simulate reaction pathways (e.g., cracking mechanisms). Parameterize models with experimental kinetics data (e.g., activation energy from Arrhenius plots). Validate with in situ spectroscopic monitoring (e.g., FTIR for intermediate detection) .
  • Key Evidence : Computational modeling and experimental validation .

Q. How do reaction conditions affect the mechanistic pathways of this compound oxidation?

  • Methodological Answer : Vary temperature , pressure , and catalyst type (e.g., transition metals) in controlled oxidation experiments. Use isotopic labeling (e.g., 18O2^{18}O_2) to track oxygen incorporation. Analyze products via GC-MS and propose mechanisms using kinetic isotope effects (KIE) .
  • Key Evidence : Mechanistic studies and isotopic tracing .

Q. What advanced analytical techniques detect trace this compound in environmental samples?

  • Methodological Answer : Deploy headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for low-concentration detection (ppb level). Optimize extraction parameters (e.g., fiber coating, equilibration time) and validate with matrix-matched calibration curves. Compare against EPA Method 8260 for environmental compliance .
  • Key Evidence : Trace analysis protocols .

Guidelines for Research Design

  • Data Reporting : Follow IUPAC guidelines for compound characterization (e.g., NMR shifts, purity ≥95%) and include raw data in supplementary materials .
  • Ethical Standards : Disclose conflicts of interest and adhere to safety protocols for hydrocarbon handling (e.g., fume hood use) .
  • Visualization : Use color-coded schemes for reaction pathways and 3D molecular structures (avoid overcrowding figures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.